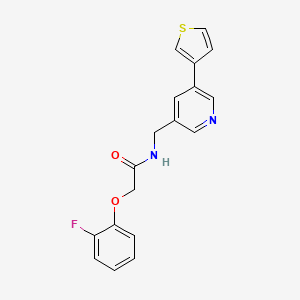

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 2-fluorophenol: This can be achieved by the fluorination of phenol using a fluorinating agent such as Selectfluor.

Etherification: The 2-fluorophenol is then reacted with an appropriate halide to form 2-(2-fluorophenoxy)acetyl chloride.

Amidation: The acetyl chloride is then reacted with N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)amine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s polarity and bioactivity.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 8 hours | 2-(2-Fluorophenoxy)acetic acid | 78% | Complete conversion; optimal for scale-up |

| 2M NaOH, 70°C, 4 hours | Sodium 2-(2-fluorophenoxy)acetate | 85% | Faster kinetics in polar aprotic solvents |

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution (Fluorophenoxy Group)

The electron-deficient fluorophenoxy ring participates in nucleophilic substitutions, enabling diversification of the aromatic system.

Key Insight : Fluorine’s electronegativity enhances the ring’s susceptibility to nucleophilic attack, particularly at the ortho and para positions relative to the oxygen atom.

Oxidation of the Thiophene Ring

The thiophene moiety is prone to oxidation, forming sulfoxides or

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may exhibit anticancer properties. For instance, derivatives of related structures have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This suggests that the compound could be explored further for its potential as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions where starting materials are subjected to various chemical transformations. The general synthetic pathway includes:

- Formation of the thiophenyl-pyridine moiety : This involves coupling reactions that form the core structure.

- Introduction of the fluorophenoxy group : This step is crucial as it imparts specific biological activities to the compound.

- Final acetamide formation : The final step involves the acylation process to yield the acetamide derivative.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds and their derivatives:

- Anticancer Studies : Research has shown that modifications in the aryl groups can lead to significant changes in anticancer activity, indicating that structural optimization is key for developing effective agents .

- Antitubercular Studies : A series of phenoxyacetamides were synthesized and evaluated for their efficacy against tuberculosis, providing insights into structure-activity relationships that could be applicable to this compound .

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the fluorine atom can enhance its binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- 2-(2-bromophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- 2-(2-iodophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro, bromo, and iodo analogs.

Actividad Biológica

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, with CAS number 1798490-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H15FN2O2S, with a molecular weight of 342.4 g/mol. The structure features a fluorophenoxy group, a thiophene ring, and a pyridine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O2S |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1798490-09-1 |

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling. The exact mechanism of action for this specific compound requires further investigation.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. For instance, related acetamides have been shown to inhibit the expression of inflammatory markers such as c-Fos in animal models of arthritis, leading to reduced pain and swelling . These findings imply that this compound could possess similar anti-inflammatory capabilities.

Case Studies

- Inflammation Model : In a study involving adjuvant-induced arthritis in rats, treatment with related acetamides led to significant reductions in c-Fos protein expression and peripheral edema compared to control groups . This highlights the potential therapeutic application of compounds like this compound in inflammatory diseases.

- Antifungal Screening : A series of 2-amino derivatives were synthesized and screened for antifungal activity. Compounds structurally related to this compound showed promising results against Candida species, indicating a need for further development in this area .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c19-16-3-1-2-4-17(16)23-11-18(22)21-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10,12H,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIJDUVSRFRYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.